![molecular formula C26H32O B13085663 1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone](/img/structure/B13085663.png)
1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone is an organic compound characterized by the presence of a biphenyl group attached to a dicyclohexylethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Ullmann reaction, Suzuki coupling, or direct arylation.
Attachment of Dicyclohexylethanone Moiety: The dicyclohexylethanone moiety is introduced through a Friedel-Crafts acylation reaction, where cyclohexanone is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
科学的研究の応用
1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dicyclohexylethanone moiety may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
1,1’-Biphenyl-4-carboxylic acid: A derivative with a carboxylic acid group.
2,2’-Dicyclohexyl-1,1’-biphenyl: A compound with two cyclohexyl groups attached to the biphenyl ring.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone is unique due to the combination of the biphenyl and dicyclohexylethanone moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both aromatic and aliphatic characteristics are desired.
特性
分子式 |
C26H32O |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
2,2-dicyclohexyl-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C26H32O/c27-26(24-18-16-21(17-19-24)20-10-4-1-5-11-20)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1,4-5,10-11,16-19,22-23,25H,2-3,6-9,12-15H2 |
InChIキー |
BSOHNIXJUPWHOQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(C2CCCCC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



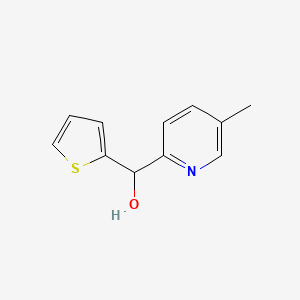
![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)

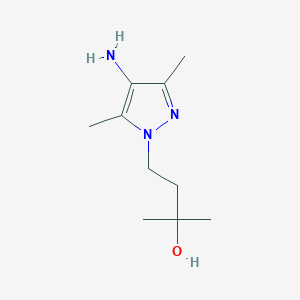


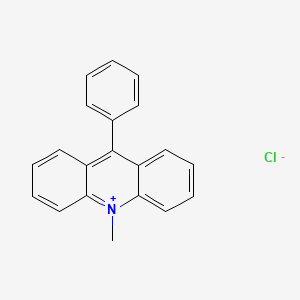


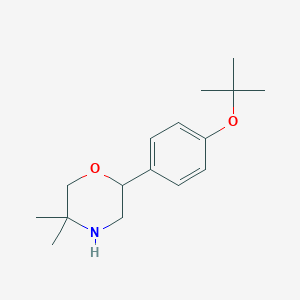
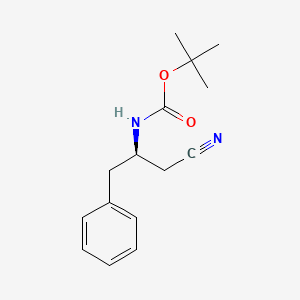
![6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13085655.png)

